molecular formula C16H13N2O5SD5 B602695 Penicillin V-d5 CAS No. 1356837-87-0

Penicillin V-d5

Cat. No. B602695
M. Wt: 355.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillin V-d5, also known as Phenoxymethylpenicillin-d5, is a deuterium labeled version of Penicillin V . It is an orally active antibiotic that is widely used for the treatment and prevention of infection, particularly in community settings .


Synthesis Analysis

Penicillins are produced by Penicillium rubens, which is used to synthesize the active pharmaceutical intermediate (API), 6-aminopenicillinic acid (6-APA) employed in semisynthetic antibiotic production . The wild strains produce a negligible amount of penicillin .


Molecular Structure Analysis

The molecular formula of Penicillin V-d5 is C16H12D5N2O5S . The average molecular weight is 350.39 .


Chemical Reactions Analysis

Phenoxymethylpenicillin is a phenoxymethyl analog of Penicillin G, or benzylpenicillin .


Physical And Chemical Properties Analysis

Penicillin V-d5 has a density of 1.5±0.1 g/cm3, a boiling point of 681.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . The molar refractivity is 88.1±0.4 cm3, and the polar surface area is 121 Å2 .

Scientific Research Applications

1. Pharmacokinetics Study

  • Application Summary: Penicillin V is used in pharmacokinetics studies to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .
  • Methods of Application: In a study, healthy volunteers were dosed with Penicillin V at steady state. Total and unbound Penicillin V serum concentrations were determined .
  • Results: The study helped in planning large dosing studies in adults .

2. Treatment and Prevention of Infections

  • Application Summary: Penicillin V is widely used for the treatment and prevention of infections, particularly in community settings. It has activity against encapsulated bacteria including streptococci, gonococci, and meningococci .
  • Methods of Application: Penicillin V is administered orally. It is commonly prescribed for treatment of pharyngitis where infection with Streptococcus pyogenes is confirmed or suspected .
  • Results: The use of Penicillin V has helped in controlling many infectious diseases .

3. Prevention of Infection in Patients with Asplenia and Sickle Cell Disease

  • Application Summary: Penicillin V is used for the prevention of infection in patients with asplenia and sickle cell disease .
  • Methods of Application: A dose of 250mg every 12 hours is recommended for adults in these scenarios .
  • Results: The use of Penicillin V has helped in preventing infections in these patients .

Safety And Hazards

Penicillin V-d5 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective clothing .

Future Directions

There is a need to optimize the use of narrow-spectrum, front-line antimicrobials like Penicillin V-d5 to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents . This will provide data to support the planning and evaluation of dosing studies in larger patient populations, exploring the optimization of Penicillin V-d5 dosing for both prevention and treatment of infection .

properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBGHOLXOTWMN-DHJOJNDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillin V-d5

Citations

For This Compound
12
Citations
L Kantiani, M Farré, JMG i Freixiedas… - Journal of Chromatography …, 2010 - Elsevier
… Amoxicillin-d4 and penicillin G-d7 were used as surrogate standards and were therefore added at the beginning of the analytical process, whereas sulfathiazole-d4 and penicillin V-d5 …
Number of citations: 75 www.sciencedirect.com
A Timm, E Borowska, M Majewsky, S Merel… - Science of the Total …, 2019 - Elsevier
… Deuterated penicillin V D5 was purchased from Toronto Research Chemicals (Canada). 1‑Ethylpiperazine‑2,3‑dione was synthesized by the Institute for Organic Chemistry (IOC, KIT) …
Number of citations: 83 www.sciencedirect.com
R Paul, S Gerling, M Berger, K Blümlein… - Annals of Work …, 2019 - academic.oup.com
Today, antibiotics are essential for effective treatment of infectious diseases both in human and veterinary medicine. The increasing development and distribution of antibiotic-resistant …
Number of citations: 9 academic.oup.com
S Emami, AY Taha - Journal of Chromatography B, 2023 - Elsevier
Carotenoid pigmentation in salmon may interfere with the accuracy of antibiotic analysis with ultra-high pressure liquid chromatography coupled to tandem spectrometry (UPLC-MS/MS) …
Number of citations: 3 www.sciencedirect.com
L Kantiani, M Farré, JM Grases i Freixiedas… - Analytical and …, 2010 - Springer
… -d4, penicillin G-d7, and penicillin V-d5) were also purchased from Sigma–Aldrich. Oasis … process, whereas sulfathiazole-d4 and penicillin V-d5 served as internal standards and were …
Number of citations: 40 link.springer.com
A Gajda, E Nowacka-Kozak, M Gbylik-Sikorska… - … of Chromatography B, 2019 - Elsevier
… isotopically labeled internal standards were used: ciprofloxacin-d8 for quinolones group, lincomycin-d3 for lincosamides, tobramycin-13C6 for aminoglycosides, penicillin V-d5 for …
Number of citations: 18 www.sciencedirect.com
I Varenina, N Bilandžić, ĐB Luburić, BS Kolanović… - Food Control, 2022 - Elsevier
… The working solution of labelled internal standards was prepared in methanol using stock solutions of penicillin V-D5, cephapirine-D4, enrofloxacin-D5, sulfamethazine-D4, tetracycline-…
Number of citations: 10 www.sciencedirect.com
JJ da Silva, BF da Silva, NR Stradiotto, M Petrovic… - MethodsX, 2020 - Elsevier
Vinasse, a liquid waste which originates from the production of ethanol fuel from sugarcane, has been widely used as soil amendment in Brazil. An important concern that arises from …
Number of citations: 8 www.sciencedirect.com
Z He, Y Wang, Y Xu, X Liu - Food Analytical Methods, 2018 - Springer
… : sulfadimidine-d4 and sulfamethoxazole-d4 for sulfonamides; ciprofloxacin-d8 for quinolones; erythromycin-d6 for erythromycin, roxithromycin-d7 for other macrolides; penicillin V-d5 …
Number of citations: 35 link.springer.com
T Fujioka, SJ Khan, JA McDonald, LD Nghiem - Desalination, 2015 - Elsevier
… Bisoprolol-D5 and penicillin V-D5 were purchased from Toronto Research Chemicals (Toronto, Ontario, Canada). Dichloroprop-D6 and pirimiphos-ethyl-D10 were purchased from Dr. …
Number of citations: 13 www.sciencedirect.com

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